molecular formula C19H25N5O3S B5376296 4-(4-(4-Tosylpiperazin-1-yl)pyrimidin-2-yl)morpholine

4-(4-(4-Tosylpiperazin-1-yl)pyrimidin-2-yl)morpholine

Cat. No.: B5376296
M. Wt: 403.5 g/mol
InChI Key: LPTSFVARELRBJA-UHFFFAOYSA-N
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Description

4-(4-(4-Tosylpiperazin-1-yl)pyrimidin-2-yl)morpholine is a complex organic compound that features a piperazine ring substituted with a tosyl group, a pyrimidine ring, and a morpholine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Properties

IUPAC Name

4-[4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S/c1-16-2-4-17(5-3-16)28(25,26)24-10-8-22(9-11-24)18-6-7-20-19(21-18)23-12-14-27-15-13-23/h2-7H,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTSFVARELRBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-Tosylpiperazin-1-yl)pyrimidin-2-yl)morpholine typically involves multi-step organic reactions. One common method involves the tosylation of piperazine, followed by the introduction of the pyrimidine ring through nucleophilic substitution. The final step involves the attachment of the morpholine ring.

    Tosylation of Piperazine: Piperazine is reacted with tosyl chloride in the presence of a base such as triethylamine to form 4-tosylpiperazine.

    Nucleophilic Substitution: The 4-tosylpiperazine is then reacted with 2-chloropyrimidine under basic conditions to introduce the pyrimidine ring.

    Morpholine Attachment: Finally, the intermediate product is reacted with morpholine under suitable conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-Tosylpiperazin-1-yl)pyrimidin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, strong bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-(4-(4-Tosylpiperazin-1-yl)pyrimidin-2-yl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-(4-Tosylpiperazin-1-yl)pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar structure with a phenyl group instead of a tosyl group.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Contains a pyrimidine ring and piperazine ring but with different substituents.

Uniqueness

4-(4-(4-Tosylpiperazin-1-yl)pyrimidin-2-yl)morpholine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

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